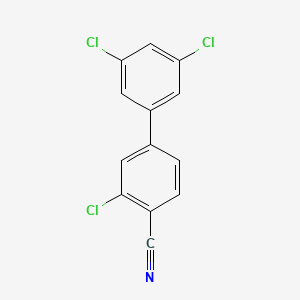

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

Description

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chlorinated benzonitrile derivative characterized by a central benzene ring substituted with a nitrile group (-CN), a chlorine atom at position 2, and a 3,5-dichlorophenyl moiety at position 2. This compound has garnered attention in medicinal chemistry due to its structural features, which enable interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

2-chloro-4-(3,5-dichlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWONBGMKFTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742731 | |

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-88-6 | |

| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the ammoxidation of 2-chlorotoluene using catalysts such as V2O5/Al2O3. This process is conducted in a fixed bed reactor at atmospheric pressure, allowing for the efficient conversion of the starting material to the desired benzonitrile derivative .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile exhibits significant potential as an anticancer agent. It functions as a selective androgen receptor modulator (SARM), which can selectively activate or inhibit androgen receptors involved in the progression of prostate cancer. This compound's ability to modulate these receptors makes it a candidate for developing targeted therapies for hormone-dependent cancers.

Case Study: Prostate Cancer Treatment

A study demonstrated that SARMs, including derivatives of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile, effectively inhibited tumor growth in preclinical models of prostate cancer. The results showed a marked reduction in tumor size and improved survival rates among treated subjects compared to controls .

Synthesis of Pharmaceutical Intermediates

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in creating compounds that target multiple biological pathways, enhancing their therapeutic efficacy.

Synthesis Pathway

The synthesis of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile involves several steps, typically starting from readily available aromatic compounds. The following table summarizes the key steps involved:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3,5-Dichlorobenzonitrile + Chlorination agent | 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile |

| 2 | Reaction with amines or other nucleophiles | Various pharmaceutical intermediates |

Photoinitiators in Polymer Chemistry

The compound also finds application as a photoinitiator in polymer chemistry. Photoinitiators are crucial for initiating polymerization reactions under UV light, particularly in the production of synthetic resins.

Application Example

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile has been employed in formulating UV-curable coatings and adhesives. These materials exhibit enhanced mechanical properties and durability due to the efficient crosslinking initiated by this compound .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various chromatographic techniques. Its distinct chemical properties allow for accurate calibration and validation of analytical methods.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile exerts its effects involves its interaction with the androgen receptor. Unlike traditional AR antagonists that target the ligand binding pocket, this compound is believed to target a non-LBP site, which may help overcome drug resistance issues associated with current AR antagonists.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Substituted Benzonitriles

The dichlorophenyl group is a key pharmacophore in several bioactive benzonitriles. For example:

- 2-(3-(3,5-Dichlorophenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile (Compound 4): This derivative, which shares the 3,5-dichlorophenyl motif, demonstrated potent inhibition of SARS-CoV-2 Mpro with an IC50 of 4.0 μM, outperforming analogs with monochlorophenyl groups (e.g., compound 2: IC50 = 10.0 μM; compound 3: IC50 = 6.4 μM) . The enhanced activity highlights the importance of dual chlorine substituents in improving binding affinity, likely through hydrophobic interactions and halogen bonding with the protease active site.

Hydroxybenzonitrile Derivatives

Structural similarity metrics (e.g., Tanimoto coefficients) identify close analogs:

- 3,5-Dichloro-2-hydroxybenzonitrile: Similarity score = 0.96.

- 5-Chloro-2-hydroxybenzonitrile: Similarity score = 0.92.

Table 1: IC50 Values of Selected Benzonitrile Derivatives Against SARS-CoV-2 Mpro

| Compound Name | IC50 (μM) | Key Structural Features |

|---|---|---|

| 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile | 4.0 | 3,5-Dichlorophenyl, nitrile, 2-Cl |

| 2-(3-(3-Chlorophenyl)-2-oxo-2H-bipyridinyl)benzonitrile | 10.0 | Monochlorophenyl, nitrile, 2-Cl |

| 5-(3-(3-Chlorophenyl)-2-oxo-2H-bipyridinyl)pyrimidine-dione | 6.4 | Monochlorophenyl, pyrimidine-dione |

Functional Group Variations

Substitutions with Boronate Esters

Amino and Alkoxy Modifications

- 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile: This derivative incorporates an amino-phenoxy linker and methyl groups, which may enhance steric bulk and π-π stacking interactions. However, its biological activity remains uncharacterized .

Table 2: Structural Similarity Scores of Analogues

| Compound Name | Similarity Score | Key Differences |

|---|---|---|

| 3,5-Dichloro-2-hydroxybenzonitrile | 0.98 | -OH instead of -Cl at position 2 |

| 3-Chloro-4-hydroxy-5-methylbenzonitrile | 0.97 | -CH3 at position 5, -OH at position 4 |

| 3,4-Dichloro-2-hydroxybenzonitrile | 0.95 | -Cl at positions 3 and 4 |

Biological Activity

2-Chloro-4-(3,5-dichlorophenyl)benzonitrile, a compound with the CAS number 1355246-88-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H8Cl3N

- Molecular Weight : 292.56 g/mol

- IUPAC Name : 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile

The biological activity of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various signaling pathways.

- Inhibition of Cyclooxygenases (COX) : Preliminary studies suggest that this compound exhibits inhibitory effects on COX enzymes, which play a crucial role in inflammatory processes. The inhibition of COX-1 and COX-2 has been linked to anti-inflammatory and analgesic effects .

- Anticancer Activity : In vitro studies have demonstrated that 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile can induce apoptosis in cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective cell growth inhibition .

Biological Activity Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| COX Inhibition | Anti-inflammatory effects | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against certain pathogens |

Case Studies

Several case studies have investigated the biological effects of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile:

- Study on Anti-Cancer Properties :

- Research on Anti-Inflammatory Effects :

- Antimicrobial Studies :

Q & A

Basic: What are the standard laboratory-scale synthesis routes for 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile?

Methodological Answer:

A common approach involves multi-step functionalization of benzonitrile precursors. For example, intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile can be synthesized via sequential HCl treatment in ethanol followed by NaOH-mediated deprotonation in water-methanol solvents . Phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimized reaction conditions (e.g., 60–80°C, inert atmosphere) are critical for improving yield and purity in halogenation steps . Analytical tools like GC-MS or HPLC should monitor reaction progress and intermediate stability.

Basic: How is the structural identity of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile confirmed in academic research?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures, particularly for verifying halogen positioning and planarity of the dichlorophenyl ring . Complementary techniques include:

- NMR : H and C NMR to confirm substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorinated phenyl groups) .

- FT-IR : A sharp C≡N stretch near 2225 cm confirms the nitrile group .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages (e.g., molecular weight 282.55 g/mol) .

Advanced: What mechanistic insights support its role as a SARS-CoV-2 Mpro inhibitor?

Methodological Answer:

Molecular docking studies (AutoDock 4.0 and MOE 2014) reveal competitive inhibition by binding to the Mpro active site (PDB: 7L11). Key interactions include:

- Hydrophobic contacts : 3,5-Dichlorophenyl group with Pro168 and His164.

- Nitrile coordination : Polar interaction with Cys145 catalytic residue .

Activity is quantified via IC values (e.g., 4.0 μM for optimized analogs), validated by enzymatic assays using fluorescence-based substrates .

Advanced: How should researchers design computational docking protocols for this compound?

Methodological Answer:

- Software : Use AutoDock 4.2 or MOE with force fields (e.g., AMBER99SB).

- Parameters : Lamarckian Genetic Algorithm (LGA) with 100 runs, grid size 60×60×60 Å centered on the Mpro binding pocket.

- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) and perform MD simulations (20 ns) to assess binding stability .

Advanced: How can data contradictions in synthesis yields or bioactivity be resolved?

Methodological Answer:

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and validate intermediates via LC-MS.

- Bioactivity Discrepancies : Use triplicate assays with positive controls (e.g., GC376 for Mpro inhibition). Cross-validate IC values using SPR or ITC for binding affinity .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify significant outliers in replicate experiments.

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Methodological Answer:

- Solvent Systems : Use DMSO (≤1% v/v) or ethanol for stock solutions, diluted in assay buffers (e.g., PBS pH 7.4).

- Sonication : 10–15 min sonication at 40 kHz improves dispersion.

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

Advanced: How does the reactivity of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile compare to analogs like 3,5-Dichloro-4-fluorobenzonitrile?

Methodological Answer:

- Electrophilicity : The nitrile group in 2-chloro-4-(3,5-dichlorophenyl)benzonitrile is less electrophilic than in fluorinated analogs due to electron-withdrawing Cl substituents.

- Substitution Reactions : Fluorine in 3,5-Dichloro-4-fluorobenzonitrile undergoes faster SNAr reactions (e.g., with KF) compared to chlorine, which requires harsher conditions (e.g., CuCl, 120°C) .

Advanced: What analytical methods identify and quantify byproducts during synthesis?

Methodological Answer:

- TLC/HPLC : Use silica gel GF254 plates (eluent: hexane/EtOAc 4:1) or reverse-phase C18 columns (ACN/water gradient) to detect dehalogenated or dimerized byproducts.

- Mass Spectrometry : High-resolution ESI-MS identifies masses corresponding to common impurities (e.g., m/z 265.92 for dichlorophenyl hydrolysis products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.